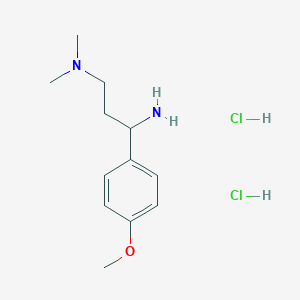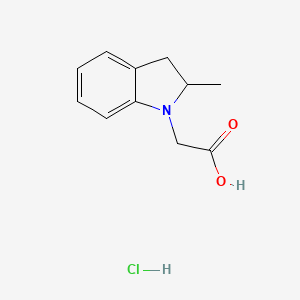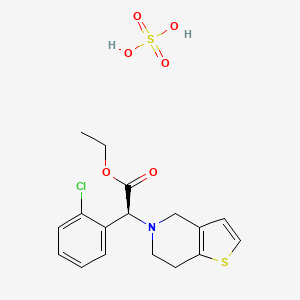
1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
説明
“1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride” is a chemical compound. Its Inchi Code is 1S/C10H16N2O.2ClH/c1-13-9-4-2-8 (3-5-9)10 (12)6-7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as DFT (Density Functional Theory) and TD-DFT/B3LYP/6-311++G (d,p) methods . These methods can predict optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H18Cl2N2O and an average mass of 265.179 Da . The melting point is reported to be 240 °C .科学的研究の応用
Environmental and Chemical Toxicology
Methoxychlor as a Model for Environmental Estrogens : Methoxychlor, a chlorinated hydrocarbon pesticide, exhibits proestrogenic activity. Its metabolism in vivo or using liver microsomes produces the active estrogenic form, HPTE. This review addresses the adverse effects of methoxychlor on fertility, pregnancy, and development, highlighting the environmental impact of estrogenic chemicals (Cummings, 1997).
Chemical Synthesis and Applications
Phosphonic Acid Preparation and Applications
: Phosphonic acid, with a structural analogy to the phosphate moiety, finds use in a broad range of applications from drug and pro-drug development, bone targeting, to the design of supramolecular materials. This review covers various synthesis methods and applications of phosphonic acids, suggesting its relevance in fields where methoxyphenyl compounds might be utilized (Sevrain et al., 2017).
Environmental Science and Technology
Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, emanating from lignin pyrolysis, serve as tracers for biomass burning and have significant atmospheric reactivity. This review focuses on their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation, shedding light on the environmental behavior of methoxy derivatives (Liu et al., 2022).
Environmental Monitoring and Pollutants
Environmental Monitoring of Water Organic Pollutants : This review compiles information on the occurrence of priority substances and contaminants of emerging concern in surface water, governed by EU guidelines. The discussion includes various organic pollutants, which might intersect with the environmental fate of methoxyphenyl-derived compounds (Sousa et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound acts as a selective estrogen receptor degrader (SERD) . It binds to the estrogen receptor-alpha (ERα) and blocks the transcriptional activity of the ER, promoting its degradation . This action is dose-dependent .
Biochemical Pathways
The binding of this compound to the ER can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior . These changes can ultimately influence physiological processes leading to the development of diseases like breast cancer .
Pharmacokinetics
It is known that it has excellent absorption , which suggests that it may have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the degradation of the ER, which can lead to the inhibition of the growth of ER-positive cancer cells . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models .
特性
IUPAC Name |
1-(4-methoxyphenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)9-8-12(13)10-4-6-11(15-3)7-5-10;;/h4-7,12H,8-9,13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLAYNLXRKGHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)



![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)